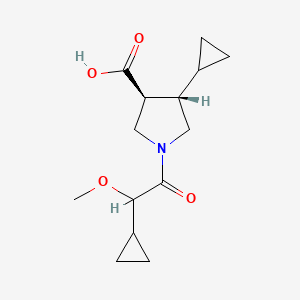![molecular formula C20H21NO4 B7341168 4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid](/img/structure/B7341168.png)
4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid, also known as MCCB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MCCB is a member of the benzoic acid family and has a unique molecular structure that allows it to interact with specific biological targets.
Mechanism of Action
4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid is believed to exert its therapeutic effects through its interaction with specific biological targets. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, as well as reduce inflammation and pain by modulating the activity of specific proteins. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation and pain, and have neuroprotective effects. This compound has also been shown to modulate specific protein activity and reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, this compound has shown potential therapeutic applications in various scientific research studies, making it a promising candidate for further investigation. However, one limitation of using this compound in lab experiments is its limited availability, which can make it difficult to obtain for certain studies.
Future Directions
There are several potential future directions for the study of 4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid. One direction could involve further investigation into its potential use as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction could involve studying its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential interactions with other biological targets.
Synthesis Methods
The synthesis of 4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid involves several steps starting with the reaction of 3-(3-methoxyphenyl)cyclobutanone with chloroacetyl chloride to form 3-(3-methoxyphenyl)cyclobutanone chloroacetyl derivative. This derivative is then reacted with methylamine to form the corresponding amide. The final step involves the reaction of the amide with 4-bromobenzoic acid to form this compound.
Scientific Research Applications
4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid has shown potential therapeutic applications in various scientific research studies. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, this compound has been studied for its potential use in treating inflammation and pain.
Properties
IUPAC Name |
4-[[3-(3-methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-21(19(22)13-6-8-14(9-7-13)20(23)24)17-10-16(11-17)15-4-3-5-18(12-15)25-2/h3-9,12,16-17H,10-11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYLGFVBRLOXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC(C1)C2=CC(=CC=C2)OC)C(=O)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S)-3-[(2-methyloxane-3-carbonyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B7341092.png)
![(2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid](/img/structure/B7341106.png)

![(3S,4R)-4-(4-bromophenyl)-1-[2-(1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7341119.png)
![(3R,4R)-1-[(E)-2-methyl-3-phenylprop-2-enyl]-3-methylsulfonyl-4-(trifluoromethyl)pyrrolidine](/img/structure/B7341125.png)
![(1R,2R)-N-[(2,5-difluorophenyl)methyl]-2-(4-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B7341133.png)
![(2R,6R)-4-benzyl-6-methyl-N-[(2-oxopiperidin-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B7341139.png)
![(2R,3R)-N-[(4-methylsulfanyloxan-4-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7341143.png)
![[4-(1-hydroxyethyl)piperidin-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone](/img/structure/B7341147.png)
![1-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-2-(5-ethylpyridin-2-yl)ethanone](/img/structure/B7341154.png)
![[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]methanone](/img/structure/B7341169.png)
![(1R,2S)-N-[(4-methylsulfanyloxan-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7341175.png)
![(2R,6R)-4-benzyl-6-methyl-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]morpholine-2-carboxamide](/img/structure/B7341182.png)
![(6S)-6-[2-(3-fluorophenyl)-3-methylpyrrolidine-1-carbonyl]-1,3-diazinane-2,4-dione](/img/structure/B7341189.png)
